
2-氨基-N-喹啉-8-基苯磺酰胺
描述
科学研究应用
CU-242 具有广泛的科学研究应用:
化学: 在化学领域,CU-242 用作各种合成反应的试剂,以及某些过程中的催化剂。
生物学: 在生物学研究中,CU-242 因其抑制细胞周期和诱导凋亡的能力而受到研究,使其成为癌症研究的潜在候选药物。
医学: CU-242 诱导凋亡的能力对开发用于癌症治疗的新型治疗剂具有重要意义。
工业: 在工业领域,CU-242 可用于合成其他化学化合物和材料。
作用机制
CU-242 的作用机制涉及其在 G2 期抑制细胞周期和诱导凋亡的能力。 这是通过产生活性氧物种实现的,活性氧物种会导致细胞成分发生氧化损伤,最终导致细胞死亡 。该化合物靶向参与细胞周期调控和凋亡的各种分子途径,使其成为诱导癌细胞死亡的有效药物。
准备方法
CU-242 的制备涉及将 2 毫克化合物溶解在 50 微升二甲基亚砜中,所得母液浓度为 40 毫克/毫升 。此方法确保化合物充分溶解,以便进一步应用。CU-242 的工业生产方法没有详细记录,但制备通常涉及处理和溶解化学化合物的标准实验室技术。
化学反应分析
CU-242 会发生几种类型的化学反应,包括:
氧化: CU-242 在特定条件下可以被氧化,导致形成各种氧化产物。
还原: 该化合物也可以进行还原反应,导致形成还原物种。
取代: CU-242 可以参与取代反应,其中一个官能团被另一个官能团取代。
这些反应中常用的试剂包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂。这些反应形成的主要产物取决于所用试剂和具体条件。
相似化合物的比较
CU-242 可以与其他含铜配位化合物进行比较,例如硫酸铜和氰化亚铜。虽然这些化合物也表现出生物活性,但 CU-242 在抑制 G2 期细胞周期和诱导凋亡方面的特殊能力是独一无二的。其他类似的化合物包括:
硫酸铜: 用于各种工业和农业应用。
氰化亚铜: 用作催化剂和电镀工艺.
属性
IUPAC Name |
2-amino-N-quinolin-8-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOOKXAMJQVDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360049 | |
| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16082-64-7 | |
| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




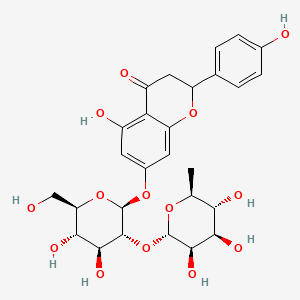
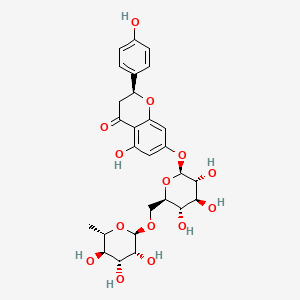
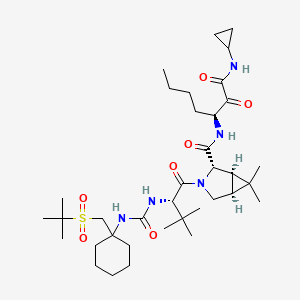
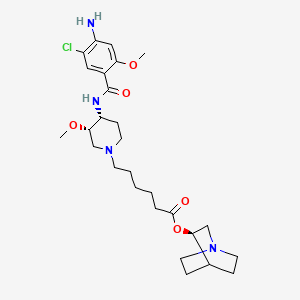




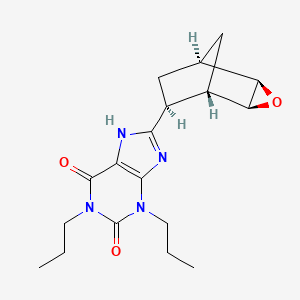

![5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL](/img/structure/B1676976.png)
